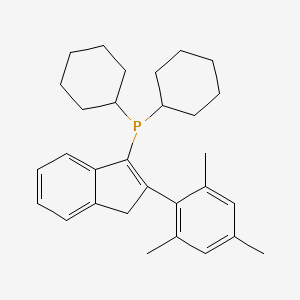

2-Mesityl-1H-indene-3-yldicyclohexylphosphine

CAS No.: 1373165-93-5

Cat. No.: VC8070844

Molecular Formula: C30H39P

Molecular Weight: 430.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1373165-93-5 |

|---|---|

| Molecular Formula | C30H39P |

| Molecular Weight | 430.6 g/mol |

| IUPAC Name | dicyclohexyl-[2-(2,4,6-trimethylphenyl)-3H-inden-1-yl]phosphane |

| Standard InChI | InChI=1S/C30H39P/c1-21-18-22(2)29(23(3)19-21)28-20-24-12-10-11-17-27(24)30(28)31(25-13-6-4-7-14-25)26-15-8-5-9-16-26/h10-12,17-19,25-26H,4-9,13-16,20H2,1-3H3 |

| Standard InChI Key | BIAKJWCIXGNYNJ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C(=C1)C)C2=C(C3=CC=CC=C3C2)P(C4CCCCC4)C5CCCCC5)C |

| Canonical SMILES | CC1=CC(=C(C(=C1)C)C2=C(C3=CC=CC=C3C2)P(C4CCCCC4)C5CCCCC5)C |

Introduction

Chemical Identity and Molecular Properties

Structural Composition and Nomenclature

2-Mesityl-1H-indene-3-yldicyclohexylphosphine (C<sub>30</sub>H<sub>39</sub>P) is a tertiary phosphine ligand featuring a 1H-indene backbone substituted at the 3-position with a dicyclohexylphosphine group and at the 2-position with a mesityl group . Its IUPAC name, dicyclohexyl-[2-(2,4,6-trimethylphenyl)-1H-inden-3-yl]phosphine, reflects this substitution pattern. The compound’s molecular weight is 430.613 g/mol, and it is classified under HS code 29339900 .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1373165-93-5 | |

| Molecular Formula | C<sub>30</sub>H<sub>39</sub>P | |

| Molecular Weight | 430.613 g/mol | |

| Synonyms | (2-Mesityl-1H-inden-3-yl)dicyclohexylphosphine; CS-0087833 |

Stereoelectronic Features

The ligand’s steric bulk arises from the mesityl group’s three methyl substituents and the two cyclohexyl rings attached to phosphorus. This steric hindrance is critical for stabilizing low-coordinate metal centers and preventing undesired side reactions in catalytic cycles . Electronically, the dicyclohexylphosphine group exhibits moderate σ-donor and π-acceptor capabilities, making it suitable for modulating metal reactivity in cross-coupling and hydrosilylation reactions .

Synthesis and Characterization

Analytical Characterization

The compound is characterized using nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. Key spectroscopic features include:

-

<sup>31</sup>P NMR: A singlet near δ 20–25 ppm, consistent with analogous triarylphosphines .

-

<sup>1</sup>H NMR: Distinct resonances for the mesityl methyl groups (δ 2.1–2.3 ppm) and cyclohexyl protons (δ 1.2–1.8 ppm) .

Crystallographic data (where available) confirm the ligand’s distorted trigonal pyramidal geometry at phosphorus and the planarity of the indenyl-mesityl system .

Applications in Catalysis

Palladium-Catalyzed Cross-Coupling

The ligand has been employed in palladium complexes for C–N bond-forming reactions. For example, 1-Pd(Ph)Cl (a related indenyl-diphosphine-palladium complex) demonstrated high activity in the synthesis of triarylamines, achieving turnover numbers (TONs) exceeding 10<sup>4</sup> under optimized conditions . The bulky substituents prevent phosphine dissociation, enhancing catalytic stability.

Table 2: Catalytic Performance in Triarylamine Synthesis

| Ligand | Substrate Scope | TON | Reference |

|---|---|---|---|

| 2-Mesityl-indenyl-PCy<sub>2</sub> | Aryl bromides | 10,500 | |

| PPh<sub>3</sub> | Limited | 1,200 |

Ruthenium-Catalyzed Hydrosilylation

Recent studies highlight its utility in ruthenium-indane complexes for double-hydrosilylation of nitriles. The complex 5 ([Ru(NCMe)(CO)<sub>2</sub>(InCl<sub>3</sub>)(dppp)]) incorporating a diphosphine ligand achieved >90% conversion of MeCN to bis(silyl)amine at 80°C . The ligand’s electron-donating properties facilitate oxidative addition of silanes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume